
N-(Hydroxymethyl)formamide
Vue d'ensemble
Description
N-(Hydroxymethyl)formamide, also known as this compound, is a useful research compound. Its molecular formula is C2H5NO2 and its molecular weight is 75.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 348403. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Non-Invasive Biological Monitoring
N-(Hydroxymethyl)formamide (N-HMF) can be used for non-invasive biological monitoring of exposure to industrial solvents. For instance, its derivative N-hydroxymethyl-N-methyl formamide (DMF-OH) has been identified as a urinary metabolite in rats exposed to N,N-dimethyl formamide (DMF), demonstrating its potential as a biological marker for solvent exposure (Chang & Lin, 1991).
Material Science and Nanocomposites
In the field of material science, N-HMF derivatives have been used as additives in the preparation of thermoplastic starch/montmorillonite nanocomposites. These additives act as plasticizers and swelling agents, enhancing the properties of the resulting composites, as demonstrated in a study using N-(2-Hydroxyethyl)formamide (Dai et al., 2009).
Metabolic Studies
N-HMF has been identified as a major urinary metabolite in mice exposed to N,N-dimethylformamide. This discovery, made using high-field 1H-NMR spectroscopy, indicates the compound's relevance in studying the metabolism of industrial solvents (Kestell et al., 1986).
Synthesis and Chemical Reactions
It has applications in synthetic chemistry, such as in the preparation of various N-substituted aminomethylenebisorganophosphorus acids and their derivatives. These compounds, synthesized through the interaction with formamide derivatives, have diverse potential applications in chemistry (Prishchenko et al., 2009).
Biochemistry and Virology
N-HMF and its derivatives have been used in biochemical studies, such as in the study of adenovirus DNA. For example, hydroxyapatite chromatography and formamide denaturation techniques have been employed to analyze adenovirus DNA, providing insights into the DNA's structure and behavior (Tibbetts et al., 1973).
Mécanisme D'action
Target of Action
N-(Hydroxymethyl)formamide primarily targets nucleic acids in cells . It reacts with nucleobases to form N-hydroxymethylated adducts . The liver is also a significant target organ of this compound toxicity .
Mode of Action
this compound interacts with its targets through a series of biochemical reactions. It forms hydroxymethyl hemiaminals on endocyclic nitrogens, as observed with thymidine and uridine monophosphates . These are faster to form than equivalent hemiaminals on exocyclic nitrogens; however, the exocyclic adducts, as formed with adenine, guanine, and cytosine, are more stable in solution .
Biochemical Pathways
The compound affects the biochemical pathways involved in the metabolism of nucleic acids. It is produced in cells by enzyme-catalyzed demethylation reactions, including those occurring on N-methylated nucleic acids . The studies suggest that enzyme-catalyzed oxidation of N-methylated nucleic acids might be a significant source of N-hydroxymethyl adducts in cells .
Pharmacokinetics
this compound is readily absorbed after exposure and is then rapidly and uniformly distributed in the organism . In the liver, the substance is metabolized by microsomal enzymes . The main urinary metabolite is N-hydroxymethyl-N-methylformamide .
Result of Action
The molecular and cellular effects of this compound’s action are significant. The formation of N-hydroxymethyl adducts of nucleic acid bases, either by reactions with formaldehyde or via demethylase catalysis, have substantially different stabilities, with some being sufficiently stable to have functional roles in disease or the regulation of nucleic acid/nucleobase activity .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of alcohol can interfere with its metabolism, leading to intolerance reactions . Furthermore, the compound’s action can be influenced by the concentration of the substance in the environment, with higher concentrations leading to increased absorption and distribution in the organism .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
N-(Hydroxymethyl)formamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with nucleic acid bases, where this compound forms adducts with nucleobases such as thymidine and uridine monophosphates . These interactions are crucial as they can influence the stability and function of nucleic acids. Additionally, this compound can interact with enzymes involved in demethylation processes, such as nucleic acid demethylases . These interactions highlight the compound’s potential impact on genetic regulation and cellular function.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the formation of this compound adducts with nucleobases can lead to alterations in gene expression by affecting the stability and function of nucleic acids . This can have downstream effects on cellular metabolism and overall cell function. Additionally, this compound’s interactions with demethylases can modulate epigenetic regulation, further influencing cellular processes.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its role in enzyme inhibition or activation. This compound forms stable adducts with nucleic acid bases, which can impact the function and stability of nucleic acids . These adducts are formed through nucleophilic reactions with electrophiles such as formaldehyde. Furthermore, this compound can inhibit or activate enzymes involved in demethylation processes, thereby influencing gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the stability of this compound adducts with nucleic acid bases can vary, with some adducts being more stable than others . This stability can affect the persistence of this compound’s effects on gene expression and cellular processes over time.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, this compound may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects. Studies have indicated that high doses of this compound can result in cellular toxicity and disruption of normal cellular processes . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can be metabolized through pathways involving demethylation and nucleophilic reactions with electrophiles . These metabolic interactions can influence the levels of metabolites and the overall metabolic flux within cells. The role of this compound in these pathways underscores its potential impact on cellular metabolism and function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the localization and accumulation of this compound within different cellular compartments . Understanding the transport mechanisms is essential for elucidating the compound’s effects on cellular function and its potential therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization can affect the interactions of this compound with biomolecules and its overall impact on cellular processes.
Propriétés
IUPAC Name |
N-(hydroxymethyl)formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5NO2/c4-1-3-2-5/h1,5H,2H2,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQOPPDTVHYCEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(NC=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2065339 | |
| Record name | Formamide, N-(hydroxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2065339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
75.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13052-19-2 | |
| Record name | N-(Hydroxymethyl)formamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13052-19-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Hydroxymethylformamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013052192 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(Hydroxymethyl)formamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=348403 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Formamide, N-(hydroxymethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Formamide, N-(hydroxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2065339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(hydroxymethyl)formamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.656 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-METHYLOLFORMAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WT1OKZ795I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the metabolism of N-(Hydroxymethyl)formamide in living organisms?
A1: Studies in mice have shown that this compound is a metabolite of N-methylformamide. [] Following intraperitoneal injection of radiolabeled N-methylformamide, a stable precursor of formaldehyde was identified in the urine, believed to be this compound. This metabolite decomposes to formaldehyde upon alkaline hydrolysis. [] Further research is needed to fully elucidate the metabolic pathway and significance of this compound formation in different species.
Q2: How does the replacement of carbon with nitrogen affect intramolecular hydrogen bonding in molecules similar to malonaldehyde?
A2: Replacing carbon with nitrogen significantly impacts intramolecular hydrogen bonding (IMHB) strength in compounds structurally similar to malonaldehyde. [] For instance, formylformimidic acid exhibits a much stronger IMHB than malonaldehyde. This is because nitrogen increases both the intrinsic acidity of the hydrogen bond donor and the basicity of the hydrogen bond acceptor. [] Similar trends are observed in other related compounds where carbon is substituted with nitrogen.
Q3: Are there analytical methods available to measure this compound in biological samples?
A4: While specific details about analytical methods for this compound quantification were not provided in the provided research, it's worth noting that high-performance liquid chromatography (HPLC) has been successfully used to determine the concentration of N-methylformamide and its metabolites, including N-methyl-N-(hydroxymethyl)formamide, in human urine. [] It is plausible that similar techniques could be adapted and validated for the detection and quantification of this compound.
Q4: What are the implications of N-methylformamide's bioavailability following different routes of administration?
A5: Research indicates that N-methylformamide exhibits high bioavailability in mice after oral (101%) and intraperitoneal (110%) administration. [] This suggests that N-methylformamide is readily absorbed into the bloodstream regardless of the administration route, highlighting its potential for systemic exposure. Further research is needed to determine if this compound exhibits similar bioavailability.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


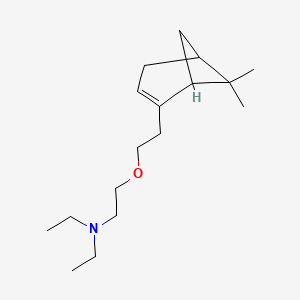




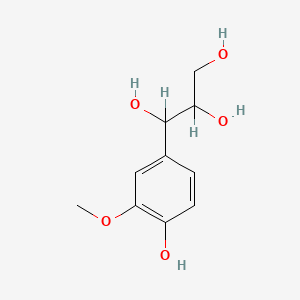

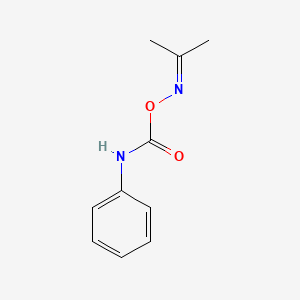

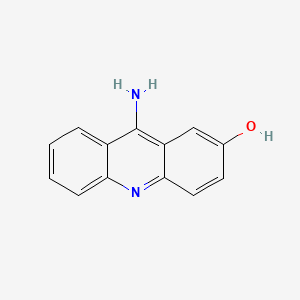

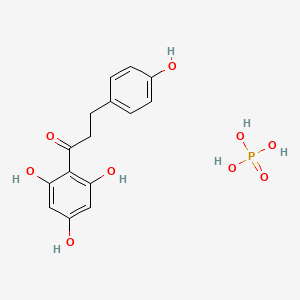

![2-[2-(4-Methylphenoxy)ethyl]isoindole-1,3-dione](/img/structure/B1216845.png)
